9-(2'-Hydroxyethyl)guanine

Descripción

BenchChem offers high-quality 9-(2'-Hydroxyethyl)guanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(2'-Hydroxyethyl)guanine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

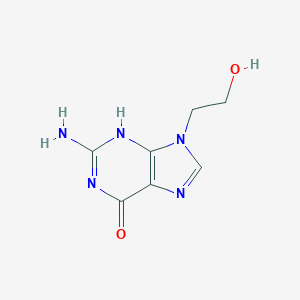

IUPAC Name |

2-amino-9-(2-hydroxyethyl)-1H-purin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5O2/c8-7-10-5-4(6(14)11-7)9-3-12(5)1-2-13/h3,13H,1-2H2,(H3,8,10,11,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXOYFKBSRZDBBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1CCO)N=C(NC2=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80177749 |

Source

|

| Record name | 9-(2'-Hydroxyethyl)guanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23169-33-7 |

Source

|

| Record name | 9-(2'-Hydroxyethyl)guanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023169337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC-40668 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40668 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-(2'-Hydroxyethyl)guanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-(2-HYDROXYETHYL)GUANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/913B0OP28B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Biological Activity of 9-(2'-Hydroxyethyl)guanine in vitro: A Technical Guide

Executive Summary

9-(2'-Hydroxyethyl)guanine (9-HEG) represents a pivotal structural probe in the development of acyclic nucleoside antivirals. While structurally analogous to the blockbuster drug Acyclovir (ACV), 9-HEG lacks the specific ether oxygen atom in the acyclic side chain. This single molecular omission renders it essentially inactive against Herpes Simplex Virus (HSV), despite maintaining affinity for other purine-metabolizing enzymes like Purine Nucleoside Phosphorylase (PNP).

This guide analyzes 9-HEG not merely as an "inactive" compound, but as the critical negative control that elucidated the Structure-Activity Relationship (SAR) of acyclic nucleosides. It details the enzymatic bottlenecks that prevent its activation, its utility as a PNP substrate probe, and the synthetic pathways used to generate it for impurity profiling and mechanistic studies.

Chemical Architecture & Synthesis

9-HEG (CAS: 23169-33-7) is the N9-hydroxyethyl derivative of guanine. It is frequently encountered as Impurity P in the manufacturing of Acyclovir.

Structural Comparison

| Feature | Acyclovir (ACV) | 9-(2'-Hydroxyethyl)guanine (9-HEG) | Impact |

| Side Chain | (2-hydroxyethoxy)methyl | 2-hydroxyethyl | Critical |

| Ether Oxygen | Present (C-O-C) | Absent (C-C) | H-bonding capability lost |

| Chain Length | 4 atoms to -OH | 3 atoms to -OH | Steric fit altered |

| Viral TK Affinity | High ( | Negligible / Very Low | Activation bottleneck |

Synthetic Pathway (N9-Alkylation)

The synthesis of 9-HEG requires controlled alkylation of guanine. Direct alkylation often yields a mixture of N9 and N7 isomers. Regioselectivity is achieved via transient protection.

Protocol: Regioselective Synthesis via Silylation

-

Activation: Reflux Guanine with excess Hexamethyldisilazane (HMDS) and catalytic ammonium sulfate to generate N2,O6,N9-tris(trimethylsilyl)guanine. This solubilizes the guanine and directs alkylation to N9.

-

Alkylation: React the silylated intermediate with 2-chloroethanol (or 2-bromoethanol) in toluene or acetonitrile.

-

Deprotection: Hydrolyze the silyl groups using aqueous methanol or dilute HCl.

-

Purification: Recrystallize from water to remove the N7-isomer (which is more soluble).

Caption: Regioselective synthesis of 9-HEG via silyl protection to ensure N9-alkylation.

Mechanism of Action: The Activation Bottleneck

The biological inactivity of 9-HEG against HSV is a classic example of enzyme specificity . Antiviral activity in this class requires tri-phosphorylation. The first step is the "gatekeeper."

The Thymidine Kinase (TK) Failure

Herpes Simplex Virus Thymidine Kinase (HSV-TK) is promiscuous, but it has limits.

-

Acyclovir Binding: The ether oxygen in ACV mimics the 3'-hydroxyl of deoxyribose or interacts with specific residues (e.g., Gln125, Arg176) in the TK active site, positioning the terminal -OH for phosphorylation.

-

9-HEG Failure: Lacking the ether oxygen, 9-HEG cannot adopt the correct conformation or form the necessary hydrogen bonds. Consequently,

is negligible. It acts as a weak competitive inhibitor rather than a substrate.

The PNP Shunt

Unlike TK, Purine Nucleoside Phosphorylase (PNP) accepts 9-HEG as a substrate.

-

Reaction: 9-HEG +

Guanine + Ribose-1-phosphate analogue (hypothetical cleavage). -

Significance: This interaction allows 9-HEG to be used as a mechanistic probe to study the "interacting sites" model of PNP, where binding of a ligand to one subunit of the trimer affects the others (negative cooperativity).

Caption: Differential metabolic fate: ACV is activated by HSV-TK, while 9-HEG fails activation but interacts with PNP.

In Vitro Pharmacology & Data

Antiviral Activity Profile

The following table summarizes the comparative activity, highlighting the drastic loss of potency due to the missing ether oxygen.

| Compound | Virus | Cell Line | IC50 ( | Mechanism Note |

| Acyclovir | HSV-1 (KOS) | Vero | 0.1 - 1.6 | Efficiently phosphorylated by TK. |

| 9-HEG | HSV-1 (KOS) | Vero | > 100 (Inactive) | Fails to act as TK substrate. |

| 9-HEG | HSV-2 | HeLa | > 100 | No selective uptake/activation. |

| 8-Amino-9-HEG | PNP Enzyme | - | Potent PNP inhibitor (Derivative). |

Note: "Inactive" typically denotes an IC50 > 50-100

Cytotoxicity (CC50)

-

CC50 (Vero Cells): > 200

. -

Interpretation: 9-HEG exhibits low cytotoxicity. Since it is not phosphorylated by cellular kinases (which are even more specific than viral TK), it does not incorporate into host DNA or act as a chain terminator in uninfected cells.

Experimental Protocols

Protocol: Purine Nucleoside Phosphorylase (PNP) Interaction Assay

This assay determines if 9-HEG acts as a substrate or inhibitor of PNP.

Reagents:

-

Buffer: 50 mM HEPES, pH 7.0, 50 mM inorganic phosphate (

). -

Enzyme: Recombinant human PNP or Calf Spleen PNP (0.01 - 0.1 units/mL).

-

Substrate: Inosine (variable concentration) for inhibition studies; 9-HEG for substrate studies.

-

Detection: Xanthine Oxidase (XO) coupled system.

Workflow:

-

Baseline: Establish the rate of Inosine phosphorolysis by monitoring Uric Acid formation at 293 nm (

). -

Inhibition Mode: Add 9-HEG (10 - 100

) to the reaction mixture containing Inosine. -

Measurement: Monitor the decrease in reaction velocity (

). -

Substrate Mode: Incubate 9-HEG with PNP and

(without Inosine). Monitor the release of free Guanine via HPLC (C18 column, 5% MeOH/Buffer mobile phase) or spectrophotometrically if coupled with Guanase.

Protocol: HPLC Purity Analysis (for Impurity P)

As 9-HEG is a common impurity in Acyclovir, its detection is standardized.

-

Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5

). -

Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate (pH 3.5).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 0% B to 30% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Retention Time: 9-HEG typically elutes before Acyclovir due to higher polarity (lack of the lipophilic ether methylene).

References

-

Elion, G. B., et al. (1977).[1] Selectivity of action of an antiherpetic agent, 9-(2-hydroxyethoxymethyl)guanine.[1][2][3][4][5] Proceedings of the National Academy of Sciences, 74(12), 5716–5720. Link

-

Schaeffer, H. J., et al. (1978).[1] 9-(2-hydroxyethoxymethyl)guanine activity against viruses of the herpes group.[1][2][3][5] Nature, 272, 583–585. Link

-

Bzowska, A., et al. (2000). Calf spleen purine nucleoside phosphorylase complexed with substrates and substrate analogues. Acta Biochimica Polonica, 47(1), 73-86. Link

-

Sircar, J. C., et al. (1987). 8-Amino-9-substituted guanines: potent purine nucleoside phosphorylase (PNP) inhibitors. Agents and Actions, 21, 253–256. Link

-

United States Pharmacopeia (USP). Acyclovir Impurity P (9-(2'-Hydroxyethyl)guanine). USP Reference Standards. Link

Sources

- 1. C-5 Hydroxyethyl and Hydroxypropyl Acyclonucleosides as Substrates for Thymidine Kinase of Herpes Simplex Virus Type 1 (HSV-1 TK): Syntheses and Biological Evaluation [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and antiviral activity of water-soluble esters of acyclovir [9-[(2-hydroxyethoxy)methyl]guanine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. EP0628558B1 - Process for the synthesis of 9(2-hydroxyethoxy methyl) guanine - Google Patents [patents.google.com]

- 5. Altered substrate specificity of herpes simplex virus thymidine kinase confers acyclovir-resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

9-(2'-Hydroxyethyl)guanine: Mechanism of Action & Structural Biology

This in-depth technical guide details the mechanistic profile of 9-(2'-Hydroxyethyl)guanine (9-HEG) . Unlike its famous structural relative Acyclovir (ACV), 9-HEG is not a potent antiviral therapeutic but serves as a critical Structure-Activity Relationship (SAR) probe and a genotoxic biomarker .

This guide is structured to explain why 9-HEG fails as a drug (the "Missing Oxygen" effect) and how it functions as a DNA adduct (Ethylene Oxide toxicity), providing a dual-perspective essential for drug development and toxicology professionals.

A Comparative Analysis of Nucleoside Analog Fidelity and Kinase Selectivity

Executive Technical Summary

9-(2'-Hydroxyethyl)guanine (9-HEG) is an acyclic guanosine analog (CAS 23169-33-7). Structurally, it represents the "carbon skeleton" of Acyclovir (ACV) but lacks the critical ether oxygen in the acyclic side chain.

-

Pharmacological Status: 9-HEG exhibits negligible antiviral activity compared to ACV. Its primary utility in drug development is as a negative control in SAR studies, demonstrating the necessity of the glycosidic bond mimic (ether oxygen) for viral kinase recognition.

-

Toxicological Status: 9-HEG (and its N7-isomer) is the primary DNA adduct formed by the alkylating agent Ethylene Oxide (EO) .[1] Its presence quantifies genotoxic stress and polymerase stalling events.

Chemical Identity & Structural Divergence

To understand the mechanism, one must first distinguish 9-HEG from active antivirals. The "2'-hydroxyethyl" side chain is a rigid alkyl linker, whereas Acyclovir possesses a flexible "2-hydroxyethoxymethyl" ether linker.

| Feature | 9-(2'-Hydroxyethyl)guanine (9-HEG) | Acyclovir (ACV) | Significance |

| Side Chain | -CH2-CH2-OH | -CH2-O-CH2-CH2-OH | The ether oxygen in ACV mimics the ribose O4' atom. |

| Bond Angle | Rigid alkyl chain. | Flexible ether linkage. | Affects binding pocket fit in HSV-TK. |

| Role | SAR Probe / DNA Adduct.[2] | Antiviral Drug.[3][4][5][6][7][8][9][10][11] | 9-HEG fails to adopt the "sugar-pucker" mimicry required for activation. |

| CAS | 23169-33-7 | 59277-89-3 | Distinct chemical entities. |

Visualization: Structural SAR Pathway

The following diagram illustrates the structural relationship and the "dead-end" activation pathway of 9-HEG compared to ACV.

Caption: Comparative activation pathway showing the failure of 9-HEG to bind HSV Thymidine Kinase due to the lack of the ether oxygen mimic.

Pharmacological Mechanism: The "Missing Oxygen" Failure

The "Mechanism of Action" for 9-HEG as a nucleoside analog is characterized by its inability to undergo bioactivation . This failure is the primary lesson in nucleoside drug design.

The Kinase Bottleneck

Acyclovir acts as a "suicide substrate" because the Herpes Simplex Virus Thymidine Kinase (HSV-TK) mistakenly phosphorylates it.

-

ACV Mechanism: The ether oxygen in ACV aligns with the enzyme's active site residues (specifically Gln-125 and Arg-176 in HSV-1 TK), mimicking the O4' of deoxyribose.

-

9-HEG Mechanism: 9-HEG lacks this oxygen. The ethyl side chain is hydrophobic and sterically distinct.

-

Result: HSV-TK affinity (

) for 9-HEG is orders of magnitude lower than for ACV. -

Outcome: No monophosphate is formed. Without the monophosphate, cellular kinases (GMP kinase) cannot convert it to the triphosphate (TP) form.

-

Theoretical Polymerase Inhibition (If Activated)

If 9-HEG were artificially phosphorylated to the triphosphate (9-HEG-TP) and delivered into the cell (e.g., via a ProTide strategy, though none are currently marketed), it would function as an obligate chain terminator .

-

Mechanism: Like ACV-TP, 9-HEG-TP lacks a 3'-hydroxyl group.

-

Pol Interaction: Upon incorporation into the nascent DNA strand by viral DNA polymerase, it would prevent the formation of the next phosphodiester bond.

-

Proof: Studies with phosphonate analogs (like PMEG) which bypass the first kinase step show potent chain termination, confirming that the base and ethyl linker are tolerated by the polymerase, provided the phosphate is present [1].

Toxicological Mechanism: 9-HEG as a DNA Adduct

In the context of toxicology and safety assessment, 9-HEG is the "villain" rather than the drug. It is formed when Ethylene Oxide (EO) , a potent alkylating agent and sterilant, reacts with DNA.

Formation Pathway

Ethylene oxide acts as an

-

N7-Alkylation (Major): The N7 position of Guanine is the most nucleophilic. Reaction yields N7-(2-hydroxyethyl)guanine (N7-HEG) .[1] This is the primary biomarker for EO exposure [2].

-

N9-Alkylation (Minor/Analog): If the guanine base is depurinated or free, N9 alkylation yields 9-(2'-hydroxyethyl)guanine .

Mutagenic Potential

Unlike the N7-adduct (which is often repaired or leads to depurination), the incorporation of a stable 9-HEG-like analog into DNA causes replication stalling .

-

Base Pairing: The hydroxyethyl group occupies the space where the sugar should be.

-

Polymerase Stalling: High-fidelity polymerases (Pol

, Pol -

Translesion Synthesis (TLS): Error-prone polymerases (like Pol

or

Experimental Protocols

For researchers characterizing this compound, distinguishing it from ACV and quantifying it is critical.

Protocol A: Differential Kinase Assay (Specificity Test)

Objective: To demonstrate the lack of phosphorylation of 9-HEG by HSV-TK compared to ACV.

-

Enzyme Prep: Purify HSV-1 Thymidine Kinase (recombinant) and Cytosolic TK (host control).

-

Reaction Mix:

-

Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM

, 5 mM ATP. -

Substrate: 100

M [8-

-

-

Incubation: 37°C for 30 minutes.

-

Separation: Spot 20

L onto DE-81 anion exchange filter discs.-

Rationale: Nucleoside Monophosphates (negative charge) bind to DE-81; unreacted nucleosides wash off.

-

-

Wash: Wash discs 3x with 1 mM ammonium formate.

-

Quantification: Liquid scintillation counting.

-

Result Interpretation: ACV will show high CPM (counts per minute); 9-HEG will show background levels, confirming it is a poor substrate.

Protocol B: HPLC-MS/MS Quantification of HEG Adducts

Objective: To detect 9-HEG or N7-HEG in DNA samples (Toxicology).

| Parameter | Setting |

| Column | C18 Reverse Phase (e.g., Acquity UPLC BEH, 1.7 |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5% B over 5 min (Polar retention focus) |

| Detection | MS/MS (ESI Positive Mode) |

| Transition | m/z 196 |

| Ref Standard |

References

-

Inhibition of DNA Polymerases by PMEG (Phosphonate Analog Context)

- Title: Incorporation and Excision of 9-(2-phosphonylmethoxyethyl)guanine (PMEG) by DNA Polymerase Delta and Epsilon in Vitro.

- Source: PubMed (NIH)

-

URL:[Link]

-

Adduct Mechanism (N7-HEG vs 9-HEG)

-

Acyclovir Mechanism (The Comparative Standard)

-

Chemical Identity

-

Title: 9-(2-Hydroxyethyl)guanine Product Page (CAS 23169-33-7).[13]

- Source: Santa Cruz Biotechnology

-

Sources

- 1. Dose-response relationships for N7-(2-hydroxyethyl)guanine induced by low-dose [14C]ethylene oxide: evidence for a novel mechanism of endogenous adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analysis of N7-(2-carbamoyl-2-hydroxyethyl)guanine in dried blood spot after food exposure by Ultra High Performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antiviral Therapies for Herpesviruses: Current Agents and New Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Acyclovir? [synapse.patsnap.com]

- 7. A new nucleoside analog, 9-[[2-hydroxy-1-(hydroxymethyl)ethoxyl]methyl]guanine, highly active in vitro against herpes simplex virus types 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 9-(2-hydroxyethoxymethyl)guanine as an inhibitor of herpes simplex virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Activity of 9-(1,3-dihydroxy-2-propoxymethyl)guanine compared with that of acyclovir against human, monkey, and rodent cytomegaloviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [The clinical effects of a new antiviral 9-(2-hydroxyethoxymethyl) guanine (aciclovir) against herpes virus infections] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparative anti-herpesvirus activities of 9-(1,3-dihydroxy-2-propoxymethyl)guanine, acyclovir, and two 2'-fluoropyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 9-(2-hydroxyethoxymethyl) guanine activity against viruses of the herpes group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 9-(2-Hydroxyethyl)guanine | CAS 23169-33-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

9-(2'-Hydroxyethyl)guanine molecular weight and formula

Role in Pharmaceutical Development & Impurity Profiling

Executive Summary

9-(2'-Hydroxyethyl)guanine (9-HEG) is a critical acyclic nucleoside analogue, primarily recognized in the pharmaceutical industry as Impurity P within the synthesis of Acyclovir and Valganciclovir. While structurally homologous to Acyclovir, it lacks the ether oxygen in the acyclic side chain, a modification that significantly alters its pharmacological profile and metabolic fate.

This guide provides a definitive technical analysis of 9-HEG, designed for researchers and CMC (Chemistry, Manufacturing, and Controls) scientists. It covers physicochemical identity, synthetic origins, analytical detection strategies, and its distinction from the isomeric DNA adduct N7-(2'-hydroxyethyl)guanine.

Part 1: Physicochemical Identity

The accurate characterization of 9-HEG is essential for establishing reference standards in antiviral drug development. Unlike its N7-isomer (a biomarker for ethylene oxide exposure), 9-HEG is typically an impurity of synthesis or a degradation product.

Table 1: Core Chemical Specifications

| Parameter | Specification |

| Chemical Name | 9-(2'-Hydroxyethyl)guanine |

| IUPAC Name | 2-Amino-9-(2-hydroxyethyl)-1,9-dihydro-6H-purin-6-one |

| Common Synonyms | Acyclovir Impurity P; 2'-Hydroxyethylguanine |

| CAS Registry Number | 23169-33-7 |

| Molecular Formula | C₇H₉N₅O₂ |

| Molecular Weight | 195.18 g/mol |

| Monoisotopic Mass | 195.0756 Da |

| Appearance | Pale beige to pale brown solid |

| Solubility | DMSO (Slightly), Methanol (Slightly), Water (Low) |

| pKa | ~9.51 (Predicted) |

Part 2: Structural Homology & Synthetic Origin

Understanding the formation of 9-HEG requires analyzing the alkylation chemistry used to produce Acyclovir. Acyclovir is synthesized by alkylating guanine at the N9 position with an acyclic side chain. 9-HEG arises when the alkylating agent differs or when side-chain degradation occurs.

The Structural Divergence

-

Acyclovir: 9-[(2-hydroxyethoxy)methyl]guanine.[1][2][3][4] Side chain: -CH2-O-CH2-CH2-OH

-

9-HEG: 9-(2-hydroxyethyl)guanine.[5][6][3][7][8] Side chain: -CH2-CH2-OH

The absence of the ether oxygen and the methylene spacer in 9-HEG prevents the specific binding required for the viral thymidine kinase activation pathway that makes Acyclovir effective.

Visualization: Synthetic Pathways & Impurity Formation

The following diagram illustrates the parallel alkylation pathways that lead to the desired drug (Acyclovir) versus the impurity (9-HEG).

Figure 1: Synthetic divergence showing the origin of 9-HEG as a specific impurity distinct from the target API Acyclovir.

Part 3: Analytical Methodologies (LC-MS/MS)

For drug development professionals, detecting 9-HEG at trace levels (often <0.1% threshold) is a regulatory requirement. The following protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity quantification.

Experimental Protocol: Trace Detection of 9-HEG

Objective: Quantify 9-HEG in Acyclovir drug substance.

1. Sample Preparation:

-

Stock Solution: Dissolve 10 mg of Acyclovir API in 10 mL of DMSO.

-

Spiking: Prepare a standard curve of 9-HEG (reference standard) ranging from 0.5 ng/mL to 100 ng/mL.

-

Dilution: Dilute samples 1:100 in 0.1% Formic Acid (aq) to minimize matrix effects.

2. Chromatographic Conditions (HPLC):

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient:

-

0-1 min: 2% B (Isocratic hold for polar retention)

-

1-5 min: Linear ramp to 15% B

-

5-7 min: Wash at 95% B

-

-

Flow Rate: 0.3 mL/min.

3. Mass Spectrometry Parameters (MS/MS):

-

Ionization: ESI Positive Mode (+).

-

MRM Transitions:

-

Quantifier: 196.1 [M+H]⁺ → 152.1 [Guanine+H]⁺ (Loss of hydroxyethyl chain).

-

Qualifier: 196.1 [M+H]⁺ → 135.1 (Ring fragmentation).

-

Visualization: Analytical Logic Flow

Figure 2: LC-MS/MS workflow for the specific detection of 9-HEG using Multiple Reaction Monitoring (MRM).

Part 4: Biological Significance & Toxicology

While primarily monitored as a pharmaceutical impurity, 9-HEG has distinct biological properties that differentiate it from DNA adducts.

-

Enzymatic Interaction: 9-HEG acts as a substrate for nucleoside phosphotransferases . However, unlike Acyclovir, it is a poor substrate for Herpes Simplex Virus (HSV) thymidine kinase. This lack of phosphorylation efficiency renders it significantly less potent as an antiviral agent.

-

Toxicological Distinction (N9 vs. N7):

-

N9-HEG (The Impurity): Formed on the free base before DNA incorporation. It is generally considered a standard organic impurity to be controlled under ICH Q3A/B guidelines.

-

N7-HEG (The Adduct): This isomer is formed when Ethylene Oxide directly alkylates the N7 position of guanine within the DNA helix. N7-HEG is a biomarker for mutagenic exposure. It is crucial not to confuse the two isomers during safety profiling.

-

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 135467399, 9-(2-Hydroxyethyl)guanine. PubChem. Available at: [Link]

-

European Pharmacopoeia (Ph.[5] Eur.). "Aciclovir Monograph: Impurity P." European Directorate for the Quality of Medicines. (Standard reference for Impurity P identification).

-

Elion, G. B., et al. "Selectivity of action of an antiherpetic agent, 9-(2-hydroxyethoxymethyl) guanine." Proceedings of the National Academy of Sciences (1977). (Foundational text on Acyclovir structure-activity relationships). Available at: [Link]

Sources

- 1. In vitro antiviral effect of 9-(2-hydroxyethoxymethyl) guanine on the fish herpesvirus, Oncorhynchus masou virus (OMV) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. Synthesis and antiviral activity of water-soluble esters of acyclovir [9-[(2-hydroxyethoxy)methyl]guanine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selectivity of action of an antiherpetic agent, 9-(2-hydroxyethoxymethyl)guanine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. 9-(2-Hydroxyethyl)guanine | 23169-33-7 [chemicalbook.com]

- 7. 9-(2-Hydroxyethyl)guanine | CAS 23169-33-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. synthinkchemicals.com [synthinkchemicals.com]

A Foundational Molecule in Antiviral Therapy: The Scientific Journey of 9-(2'-Hydroxyethyl)guanine

Executive Summary

The discovery of 9-(2'-hydroxyethyl)guanine, now universally known as acyclovir, marked a pivotal moment in the history of medicine and a paradigm shift in the field of antiviral research.[1] Prior to its emergence in the mid-1970s, the therapeutic arsenal against viral infections was severely limited, with existing agents often exhibiting high toxicity and low specificity. This in-depth technical guide chronicles the history of 9-(2'-hydroxyethyl)guanine, from its rational design and synthesis to the elucidation of its unique mechanism of action and its profound impact on the treatment of herpesvirus infections. It is intended for researchers, scientists, and drug development professionals, providing not only a historical narrative but also field-proven insights into the experimental methodologies that underpinned this therapeutic breakthrough.

The Pre-Acyclovir Era: A Landscape of Limited Options

The mid-20th century saw significant advances in antibacterial therapies, but the treatment of viral diseases lagged far behind. The challenge lay in the very nature of viruses, which replicate within the host's own cells, making it difficult to find drugs that could inhibit viral replication without causing severe damage to the host. Early antiviral agents, such as iododeoxyuridine, were often too toxic for systemic use and were relegated to topical applications for specific conditions like herpes simplex keratitis.[2] There was a pressing unmet need for antiviral agents that were both highly potent against their viral targets and minimally toxic to the patient.

Genesis of a Breakthrough: Rational Drug Design and Synthesis

The story of 9-(2'-hydroxyethyl)guanine is a testament to the power of rational drug design, a field pioneered by pharmacologist Gertrude B. Elion and her colleague George H. Hitchings at Burroughs Wellcome. Their innovative approach involved creating molecules that could selectively interfere with nucleic acid synthesis in pathogens or cancer cells.

In the early 1970s, Howard Schaeffer, a medicinal chemist at Burroughs Wellcome, synthesized a series of nucleoside analogs.[3] Nucleosides are the building blocks of DNA and RNA, and it was hypothesized that analogs of these molecules could disrupt viral replication. One of these synthetic compounds was 9-(2'-hydroxyethyl)guanine, an acyclic guanosine analog where the sugar moiety is replaced by an open chain.[4] This structural modification would prove to be the key to its remarkable biological properties.

The synthesis of 9-(2'-hydroxyethyl)guanine, also referred to as acycloguanosine in early literature, was a critical first step.[4][5] Various synthetic routes have been developed over the years, with early methods often involving the protection of reactive groups on the guanine base, followed by alkylation with a suitable side-chain precursor and subsequent deprotection.

Representative Synthetic Scheme:

A common approach involves the silylation of guanine to increase its solubility and reactivity, followed by reaction with an appropriate electrophile.

Caption: Simplified synthetic pathway to 9-(2'-Hydroxyethyl)guanine.

Unveiling the Antiviral Potential: Early In Vitro and In Vivo Studies

Following its synthesis, 9-(2'-hydroxyethyl)guanine was entered into a screening program for antiviral activity. The results were striking. The compound exhibited potent and selective activity against viruses of the herpes group, particularly Herpes Simplex Virus (HSV) types 1 and 2, and Varicella-Zoster Virus (VZV).[6][7]

Quantitative Analysis of Antiviral Activity

The antiviral potency of 9-(2'-hydroxyethyl)guanine was quantified using cell culture-based assays, such as the plaque reduction assay. The 50% effective concentration (EC₅₀), the concentration of the drug that inhibits viral replication by 50%, was determined for various herpesviruses.

| Virus | Cell Line | EC₅₀ (µM) | Reference |

| Herpes Simplex Virus 1 | Vero | 0.1 | [4] |

| Herpes Simplex Virus 1 | PRK | ~0.15 | [8] |

| Herpes Simplex Virus 2 | PRK | ~0.8 | [8] |

Experimental Protocol: Plaque Reduction Assay

This assay is a gold standard for determining the in vitro efficacy of an antiviral compound.

-

Cell Seeding: Plate a confluent monolayer of susceptible host cells (e.g., Vero or Primary Rabbit Kidney cells) in multi-well plates.

-

Virus Adsorption: Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units per well) and allow the virus to adsorb for 1-2 hours.

-

Compound Addition: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., methylcellulose) containing serial dilutions of 9-(2'-hydroxyethyl)guanine.

-

Incubation: Incubate the plates for 2-3 days to allow for plaque formation.

-

Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet). Plaques, or zones of cell death caused by viral replication, will appear as clear areas against a background of stained, uninfected cells.

-

Data Analysis: Count the number of plaques at each drug concentration. The EC₅₀ is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control (no drug).

Mechanism of Action: A Tale of Selective Targeting

The most remarkable feature of 9-(2'-hydroxyethyl)guanine is its high selectivity for virus-infected cells, which translates to a very low toxicity for uninfected host cells.[5][9] This selectivity is due to its unique mechanism of action, which was elucidated through the meticulous work of Elion and her team.[10]

The compound is a prodrug, meaning it is inactive until it is converted into its active form within the body.[11] This bioactivation is the key to its selectivity.

-

Selective Phosphorylation by Viral Thymidine Kinase: In cells infected with a herpesvirus, the virus produces its own enzyme, thymidine kinase (TK). This viral TK is much more efficient at phosphorylating 9-(2'-hydroxyethyl)guanine than the host cell's TK.[4] Thus, the first phosphorylation step to form acyclovir monophosphate occurs almost exclusively in infected cells.

-

Conversion to the Active Triphosphate Form: Host cell enzymes then further phosphorylate the monophosphate to the diphosphate and finally to the active acyclovir triphosphate.

-

Inhibition of Viral DNA Polymerase and Chain Termination: Acyclovir triphosphate has a dual effect on viral replication.[10] It acts as a competitive inhibitor of the viral DNA polymerase, the enzyme responsible for synthesizing new viral DNA.[7] Additionally, it is incorporated into the growing viral DNA chain. Since 9-(2'-hydroxyethyl)guanine lacks the 3'-hydroxyl group found in natural nucleosides, the addition of the next nucleotide is blocked, leading to chain termination and halting viral DNA replication.[11]

Caption: Mechanism of action of 9-(2'-Hydroxyethyl)guanine.

From Bench to Bedside: Preclinical and Clinical Validation

The promising in vitro data and the well-defined mechanism of action propelled 9-(2'-hydroxyethyl)guanine into preclinical and clinical development.

In Vivo Efficacy in Animal Models

Animal models were crucial for demonstrating the therapeutic potential of the compound. In studies with mice infected with herpes simplex encephalitis and guinea pigs with cutaneous herpes, both systemic and topical administration of 9-(2'-hydroxyethyl)guanine proved to be highly effective in reducing mortality, lesion severity, and viral shedding.[5] These studies also confirmed the low toxicity of the compound in vivo.

Key Experimental Protocol: In Vivo Efficacy in a Murine Model of Cutaneous Herpes

-

Animal Preparation: Hairless mice are typically used for this model. The skin on the flank is lightly abraded.

-

Viral Inoculation: A suspension of HSV-1 is applied to the abraded skin.

-

Treatment: At a set time post-infection (e.g., 24 hours), treatment is initiated. One group of mice receives a topical formulation of 9-(2'-hydroxyethyl)guanine, while a control group receives a placebo formulation.

-

Monitoring and Scoring: The animals are monitored daily for the development of skin lesions. The severity of the lesions is scored based on a predefined scale (e.g., 0 = no lesion, 4 = severe ulceration).

-

Viral Titer Determination: At various time points, skin samples can be collected to determine the viral titer by plaque assay.

-

Data Analysis: The lesion scores and viral titers are compared between the treated and control groups to determine the efficacy of the treatment.

Clinical Success and Therapeutic Applications

Early clinical trials in humans confirmed the safety and efficacy of 9-(2'-hydroxyethyl)guanine (acyclovir).[12] The drug was shown to be highly effective in treating a range of herpesvirus infections, including genital herpes, cold sores, shingles (herpes zoster), and chickenpox (varicella).[12][13] It can be administered intravenously, orally, or topically, allowing for flexible treatment options depending on the severity of the infection.[7]

The Acyclovir Legacy: A Paradigm for Antiviral Drug Development

The discovery and successful clinical implementation of 9-(2'-hydroxyethyl)guanine represented a watershed moment in antiviral therapy.[1] It was the first highly selective and safe antiviral agent for systemic use, and its development provided a blueprint for future antiviral drug discovery. The principle of targeting virus-specific enzymes has been a cornerstone of antiviral research ever since, leading to the development of effective treatments for other viral infections, including HIV and hepatitis B.

In recognition of her groundbreaking work in rational drug design, which led to the development of acyclovir and other important medicines, Gertrude Elion was awarded the Nobel Prize in Physiology or Medicine in 1988.[2][13]

Conclusion

The history of 9-(2'-hydroxyethyl)guanine is a compelling narrative of scientific innovation, from a rationally designed chemical entity to a life-changing therapeutic agent. Its journey from the laboratory bench to the patient's bedside was paved with meticulous experimentation, insightful elucidation of its mechanism of action, and rigorous preclinical and clinical validation. As the first truly successful selective antiviral drug, acyclovir not only provided a much-needed treatment for debilitating herpesvirus infections but also laid a robust scientific foundation that continues to inspire and guide the development of new antiviral therapies today.

References

-

Schaeffer, H. J., Beauchamp, L., de Miranda, P., Elion, G. B., Bauer, D. J., & Collins, P. (1978). 9-(2-hydroxyethoxymethyl)guanine activity against viruses of the herpes group. Nature, 272(5654), 583–585. [Link]

-

Aciclovir - Wikipedia. (n.d.). Retrieved February 7, 2024, from [Link]

-

Gertrude Belle Elion - Encyclopedia.com. (n.d.). Retrieved February 7, 2024, from [Link]

-

Gertrude Belle Elion (1918–1999) | Embryo Project Encyclopedia. (2024, May 23). Retrieved February 7, 2024, from [Link]

-

Colla, L., De Clercq, E., Busson, R., & Vanderhaeghe, H. (1983). Synthesis and antiviral activity of water-soluble esters of acyclovir [9-[(2-hydroxyethoxy)methyl]guanine]. Journal of Medicinal Chemistry, 26(4), 602–604. [Link]

-

Kimura, T., Suzuki, S., & Yoshimizu, M. (1983). In vitro antiviral effect of 9-(2-hydroxyethoxymethyl) guanine on the fish herpesvirus, Oncorhynchus masou virus (OMV). Antiviral Research, 3(2), 93–101. [Link]

-

Masaoka, T., Shibata, H., Amaki, I., Takeo, H., Sakurai, K., Ise, T., Ohhira, M., Tanaka, M., Shimoyama, M., Ishihara, K., Shibata, A., Moriyama, Y., Arimori, S., Nagao, T., Yamada, K., Ohno, R., Kodera, Y., Yamada, H., Hirota, Y., … Takahashi, M. (1984). [The clinical effects of a new antiviral 9-(2-hydroxyethoxymethyl) guanine (aciclovir) against herpes virus infections]. Gan To Kagaku Ryoho. Cancer & Chemotherapy, 11(5), 1128–1137. [Link]

-

Darby, G. (1993). The acyclovir legacy: its contribution to antiviral drug discovery. Journal of Medical Virology, Suppl 1, 134–138. [Link]

- Process for the synthesis of 9(2-hydroxyethoxy methyl) guanine. (n.d.). Google Patents.

- Process for the synthesis of 9-(2-hydroxyethoxy methyl) guanine. (n.d.). Google Patents.

-

Toxicity and Tolerance of 9-(2-Hydroxyethoxymethyl)Guanine - Scite.ai. (n.d.). Retrieved February 7, 2024, from [Link]

-

Antiviral activity of 9-[[(ethoxyhydroxyphosphinyl)-methoxy]methoxy] guanine against cytomegalovirus and herpes simplex virus. (n.d.). PubMed. Retrieved February 7, 2024, from [Link]

-

Acyclovir Information - Paralisi. (n.d.). Retrieved February 7, 2024, from [Link]

-

Acyclovir: mechanism of action, pharmacokinetics, safety and clinical applications. (n.d.). PubMed. Retrieved February 7, 2024, from [Link]

- A process for the preparation of 9-(2-hydroxy)-ethoxymethyl-guanine. (n.d.). Google Patents.

-

What is the mechanism of Acyclovir? - Patsnap Synapse. (2024, July 17). Retrieved February 7, 2024, from [Link]

-

A convenient synthesis of 9-(2-hydroxyethoxymethyl)guanine (acyclovir) and related compounds. (n.d.). PubMed. Retrieved February 7, 2024, from [Link]

-

Process for the synthesis of 9(2-hydroxyethoxy methyl) guanine. (n.d.). European Patent Office. Retrieved February 7, 2024, from [Link]

-

2-Amino-9-(2-hydroxyethyl)-1,9-dihydro-6H-purin-6-one | 23169-33-7. (n.d.). Pharmaffiliates. Retrieved February 7, 2024, from [Link]

-

Overview on Acyclovir uses, Mechanism of Actions and Clinical Applications. (n.d.). Walsh Medical Media. Retrieved February 7, 2024, from [Link]

-

40 Years after the Registration of Acyclovir: Do We Need New Anti-Herpetic Drugs? - PMC. (n.d.). Retrieved February 7, 2024, from [Link]

-

Aciclovir, acyclovir. (n.d.). DermNet. Retrieved February 7, 2024, from [Link]

-

Synthesis of 9-(2-formyloxyethoxymethyl)guanine - PrepChem.com. (n.d.). Retrieved February 7, 2024, from [Link]

-

Selectivity of action of an antiherpetic agent, 9-(2-hydroxyethoxymethyl) guanine. (n.d.). PubMed. Retrieved February 7, 2024, from [Link]

- Topical formulations of 9-(2-hydroxyethoxymethyl) guanine. (n.d.). Google Patents.

Sources

- 1. The acyclovir legacy: its contribution to antiviral drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 40 Years after the Registration of Acyclovir: Do We Need New Anti-Herpetic Drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.com [encyclopedia.com]

- 4. Selectivity of action of an antiherpetic agent, 9-(2-hydroxyethoxymethyl) guanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. embryo.asu.edu [embryo.asu.edu]

- 6. 9-(2-hydroxyethoxymethyl) guanine activity against viruses of the herpes group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Acyclovir: mechanism of action, pharmacokinetics, safety and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and antiviral activity of water-soluble esters of acyclovir [9-[(2-hydroxyethoxy)methyl]guanine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scite.ai [scite.ai]

- 10. Acyclovir Information [paralisi.weebly.com]

- 11. dermnetnz.org [dermnetnz.org]

- 12. [The clinical effects of a new antiviral 9-(2-hydroxyethoxymethyl) guanine (aciclovir) against herpes virus infections] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Aciclovir - Wikipedia [en.wikipedia.org]

Technical Profile: 9-(2'-Hydroxyethyl)guanine (9-HEG) in Cell Culture

The following technical guide provides an in-depth analysis of the toxicity profile, formation kinetics, and analytical relevance of 9-(2'-Hydroxyethyl)guanine (9-HEG) in cell culture systems.

Biomarker Kinetics, Cytotoxic Implications, and Analytical Workflows

Executive Technical Summary

9-(2'-Hydroxyethyl)guanine (9-HEG) is the primary DNA adduct formed by the alkylation of the N7 position of guanine by Ethylene Oxide (EtO) and its precursors (e.g., 2-chloroethanol). In cell culture models, 9-HEG serves as a critical biomarker for exposure to hydroxyethylating agents rather than acting as a direct cytotoxic effector itself.

Unlike O6-alkylguanine lesions, which are directly mutagenic and cytotoxic due to mispairing, the N7-HEG lesion is relatively non-mutagenic and does not block DNA polymerases efficiently. However, its toxicity profile is governed by its chemical instability: N7-HEG undergoes spontaneous depurination to yield Apurinic/Apyrimidinic (AP) sites . It is the accumulation of these AP sites—if not repaired by Base Excision Repair (BER)—that leads to replication fork collapse, strand breaks, and subsequent cytotoxicity.

Key Technical Distinction:

-

N7-HEG (In DNA): The dominant, initial lesion. Low direct toxicity; high instability.

-

Free 9-HEG (In Media): The stable depurination product released into the culture medium. It acts as a surrogate marker for the total burden of DNA damage but exhibits negligible intrinsic toxicity to cells in its free form.

Molecular Mechanism of Toxicity

The toxicity of 9-HEG in cell culture is an indirect consequence of the alkylation-depurination pathway.

The Alkylation-Depurination Axis

Ethylene oxide acts as an SN2 alkylating agent, attacking the most nucleophilic site in DNA: the N7 position of guanine. This forms the cationic adduct N7-(2'-hydroxyethyl)guanine .

-

Zwitterion Formation: The alkylation creates a positive charge on the imidazole ring, weakening the N-glycosidic bond.

-

Spontaneous Depurination: The N7-HEG adduct has a half-life of approximately 50–150 hours (depending on pH and temperature) in physiological conditions, significantly shorter than unmodified guanine.

-

AP Site Generation: Hydrolysis releases free 9-HEG (detectable in medium) and leaves behind an AP site.

-

Cytotoxicity: AP sites block replicative polymerases and, if processed by AP endonucleases (like APE1) during high-load exposure, can lead to double-strand breaks (DSBs) and apoptosis.

Pathway Visualization

The following diagram illustrates the transition from exposure to cytotoxicity.

Figure 1: The mechanistic pathway of 9-HEG formation and its downstream cytotoxic consequences via AP site generation.

Quantitative Toxicity Data

In cell culture studies (e.g., human lymphoblasts or fibroblasts), the toxicity is often measured relative to the concentration of the alkylating agent (EtO) rather than 9-HEG itself.

| Parameter | Value / Characteristic | Context |

| Primary Adduct | N7-(2'-hydroxyethyl)guanine | >90% of total DNA adducts from EtO.[1] |

| Depurination Half-life | ~50–150 hours | Spontaneous release from DNA at 37°C, pH 7.4. |

| Mutagenicity | Low / Negligible | N7-HEG does not interfere with Watson-Crick pairing; bypassed by polymerases. |

| Cytotoxicity Threshold | >100 µM (EtO exposure) | Toxicity correlates with AP site burden, not N7-HEG levels directly. |

| Endogenous Background | 1–5 adducts / 10⁸ nucleotides | Formed by endogenous ethylene (lipid peroxidation/metabolism). |

| Detection Limit (LC-MS) | ~1–3 adducts / 10⁸ nucleotides | Highly sensitive quantification required for background subtraction. |

Experimental Protocols

To assess the "toxicity profile" of 9-HEG, researchers typically induce the lesion using Ethylene Oxide or 2-chloroethanol and measure the specific adduct levels versus cell viability.

Protocol A: Induction and Cell Viability (Cytotoxicity)

Objective: Correlate N7-HEG formation with cellular survival.

-

Cell Preparation: Seed TK6 human lymphoblastoid cells (or equivalent) at

cells/mL in RPMI-1640 supplemented with 10% FBS. -

Chemical Exposure:

-

Treat cells with varying concentrations of Ethylene Oxide (EtO) (0, 10, 50, 100, 500 µM) for 4 hours.

-

Note: EtO is a gas; use cold media saturated with EtO or generate in situ using 2-chloroethanol (though kinetics differ).

-

-

Wash: Centrifuge (300 x g, 5 min) and wash 2x with PBS to remove free alkylating agent.

-

Incubation: Resuspend in fresh media and incubate for 0–48 hours to allow for depurination.

-

Viability Assay:

-

Aliquot cells at t=24h and t=48h.

-

Perform MTS/MTT assay or Trypan Blue exclusion to determine % survival relative to control.

-

Protocol B: LC-MS/MS Quantification of N7-HEG (The Gold Standard)

Objective: Quantify the molecular dose of 9-HEG in DNA.

-

DNA Isolation:

-

Harvest

cells. Extract DNA using a high-purity kit (e.g., Qiagen DNeasy) or phenol-chloroform. Crucial: Avoid heating during extraction to prevent artificial depurination.

-

-

Neutral Thermal Hydrolysis:

-

Dissolve DNA in HPLC-grade water.

-

Add internal standard: [¹⁵N₅]-9-HEG (isotope dilution is mandatory for accuracy).

-

Heat at 100°C for 30 minutes (or 70°C for 1 hour) to quantitatively release all N7-HEG bases from the DNA backbone.

-

-

Solid Phase Extraction (SPE):

-

LC-MS/MS Analysis:

-

Column: C18 Reverse Phase (e.g., 2.1 x 150 mm).

-

Mobile Phase: Gradient of Ammonium Acetate (pH 5.5) and Methanol.

-

Detection: Electrospray Ionization (ESI+) in MRM mode.

-

Transitions: Monitor m/z 196

152 (loss of hydroxyethyl group) for 9-HEG and corresponding shift for the internal standard.

-

Protocol C: Workflow Visualization

The following diagram details the analytical pipeline for validating 9-HEG toxicity.

Figure 2: Analytical workflow for the precise quantification of N7-HEG adducts in cell culture DNA.

Scientific Commentary & Interpretation

The "Non-Toxic" Paradox

Researchers often find that cells can tolerate high levels of N7-HEG (up to thousands of adducts per cell) without immediate apoptosis. This is because the N7-position does not participate in hydrogen bonding during base pairing. The polymerase can often bypass the lesion correctly.

-

Implication: N7-HEG is a dosimeter of exposure , not a direct driver of mutation.[4]

-

Caveat: The secondary effect (depurination to AP sites) is the actual toxic event. Therefore, cells with defects in Base Excision Repair (BER) (e.g., XRCC1 or APE1 knockouts) will exhibit hypersensitivity to agents that generate 9-HEG, despite the adduct itself being "benign."

Endogenous vs. Exogenous

It is vital to account for background levels.[3] 9-HEG is formed endogenously via the metabolism of ethylene (produced by gut flora or lipid peroxidation). In control cell cultures, background levels of 1–3 adducts per

Comparison with Acyclovir

Do not confuse 9-(2'-Hydroxyethyl)guanine (9-HEG) with Acyclovir (9-[(2-hydroxyethoxy)methyl]guanine).

-

Acyclovir: An antiviral prodrug phosphorylated by viral thymidine kinase; acts as a chain terminator.

-

9-HEG: A DNA damage product; not a substrate for viral kinases; no antiviral utility; serves as a marker of genotoxicity.

References

-

Marsden, D. A., et al. (2009). "Dose-response relationships for N7-(2-hydroxyethyl)guanine induced by low-dose [14C]ethylene oxide: evidence for a novel mechanism of endogenous adduct formation." Cancer Research.[2]

-

Pottenger, L. H., et al. (2004). "The Formation and Biological Significance of N7-Guanine Adducts." Critical Reviews in Toxicology. (Contextual citation based on N7-adduct review).

-

Ye, Q., & Bodell, W. J. (1997). "Detection of N7-(2-hydroxyethyl)guanine adducts in DNA and 9L cells treated with 1-(2-chloroethyl)-1-nitrosourea."[5] Journal of Chromatography B.

-

Fuchs, R. P., et al. (2014). "Ethylene oxide and propylene oxide derived N7-alkylguanine adducts are bypassed accurately in vivo." DNA Repair.

-

Delaney, S., et al. (2012). "Chemical and biological consequences of oxidatively damaged guanine in DNA."[6] Free Radical Research.

Sources

- 1. Lack of miscoding properties of 7-(2-oxoethyl)guanine, the major vinyl chloride-DNA adduct - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ethylene oxide and propylene oxide derived N7-alkylguanine adducts are bypassed accurately in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dose-response relationships for N7-(2-hydroxyethyl)guanine induced by low-dose [14C]ethylene oxide: evidence for a novel mechanism of endogenous adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Detection of N7-(2-hydroxyethyl)guanine adducts in DNA and 9L cells treated with 1-(2-chloroethyl)-1-nitrosourea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chemical and biological consequences of oxidatively damaged guanine in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 9-(2'-Hydroxyethyl)guanine from guanine precursors

Application Note: High-Fidelity Synthesis of 9-(2'-Hydroxyethyl)guanine

Executive Summary & Strategic Analysis

The synthesis of 9-(2'-Hydroxyethyl)guanine (9-HEG) is a critical workflow in the production of acyclic nucleoside analogues, Peptide Nucleic Acid (PNA) monomers, and specific antiviral candidates. Unlike Acyclovir (which contains a 2-hydroxyethoxymethyl ether linkage), 9-HEG features a direct ethyl linker.

The Central Challenge: Regioselectivity (N9 vs. N7) Guanine is notoriously difficult to alkylate selectively.

-

The Kinetic Trap: Direct alkylation of guanine often favors the N7-position due to the steric hindrance of the exocyclic amine at C2 and the electronic character of the imidazole ring.

-

The Thermodynamic Goal: The N9-isomer is the biologically relevant pharmacophore.

Strategic Solution: This guide prioritizes the 2-Amino-6-chloropurine Route (Protocol A). By replacing the 6-oxo group with a chlorine atom, we alter the tautomeric equilibrium and electronic density, significantly enhancing N9-selectivity during alkylation. The 6-Cl group is subsequently hydrolyzed to restore the guanine core. A secondary direct alkylation protocol (Protocol B) is provided for context but flagged for lower regiochemical fidelity.

Reaction Pathway Visualization

The following diagram illustrates the mechanistic logic, contrasting the "Direct Route" (low specificity) with the "Precursor Route" (high specificity).

Caption: Comparative synthetic pathways. The green node indicates the preferred starting material for maximizing N9 regioselectivity.

Protocol A: The "Gold Standard" (via 2-Amino-6-chloropurine)

This protocol is recommended for purity-critical applications (e.g., drug development, PNA monomer synthesis).

Phase 1: N9-Alkylation

-

Objective: Attach the hydroxyethyl chain while maintaining N9 selectivity.

-

Mechanism: The 6-chloro substituent increases the acidity of the N9 proton compared to guanine, facilitating deprotonation by mild bases and directing alkylation to N9 via steric control.

Materials:

-

2-Amino-6-chloropurine (10 mmol, 1.69 g)

-

2-Bromoethanol (12 mmol, 0.85 mL)

-

Potassium Carbonate (

, anhydrous, 15 mmol) -

DMF (Dimethylformamide, anhydrous, 20 mL)

Step-by-Step Workflow:

-

Activation: In a dried round-bottom flask under Argon atmosphere, suspend 2-amino-6-chloropurine and

in anhydrous DMF. Stir at room temperature for 30 minutes. Note: The solution may not become fully clear; this is normal. -

Alkylation: Add 2-bromoethanol dropwise via syringe.

-

Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor via TLC (System:

:MeOH 9:1). The starting material ( -

Workup: Cool to room temperature. Filter off the inorganic salts. Evaporate the DMF under reduced pressure (rotary evaporator, oil bath < 50°C) to obtain a viscous residue.

-

Intermediate Isolation: Triturate the residue with cold water (30 mL) to precipitate the product. Filter the off-white solid.

-

Yield Expectations: 75–85%.

-

Identity: 2-amino-6-chloro-9-(2'-hydroxyethyl)purine.

-

Phase 2: Hydrolysis (Conversion to Guanine)

-

Objective: Convert the 6-chloro group to the 6-oxo (guanine) functionality.

Step-by-Step Workflow:

-

Acidification: Suspend the intermediate from Phase 1 in 2N HCl (30 mL).

-

Reflux: Heat to reflux (approx. 100°C) for 2–3 hours. The reaction is complete when the UV spectrum shifts (loss of the 310 nm shoulder characteristic of 6-chloropurines).

-

Neutralization: Cool to room temperature. Carefully adjust pH to 7.0–7.5 using concentrated ammonium hydroxide (

). -

Crystallization: A white precipitate will form upon neutralization. Cool at 4°C overnight to maximize recovery.

-

Purification: Recrystallize from boiling water.

-

Final Yield: 60–70% (overall).

-

Protocol B: Direct Alkylation (For Reference Only)

Warning: This method produces significant N7-regioisomers and requires rigorous chromatographic separation.

Workflow:

-

Dissolve Guanine (10 mmol) in DMSO (Guanine is insoluble in most other solvents).

-

Add KOH (finely powdered, 15 mmol) and stir for 1 hour.

-

Add 2-Bromoethanol (12 mmol) and heat to 60°C for 24 hours.

-

Critical Separation: The crude mixture will contain N9-HEG, N7-HEG, and

-alkylated byproducts. Purification requires Reverse-Phase HPLC (C18 column, Water/Methanol gradient).

Analytical Validation & Quality Control

Use the following data table to validate your synthesized product.

| Parameter | 9-(2'-Hydroxyethyl)guanine (Target) | 2-Amino-6-chloropurine Intermediate |

| Appearance | White crystalline powder | Off-white/pale yellow solid |

| Melting Point | > 260°C (dec.) | 198–202°C |

| UV | 252 nm, 270 nm (shoulder) | 309 nm (Characteristic of 6-Cl) |

| Solubility | Soluble in dilute acid/base; slightly soluble in | Soluble in DMF, DMSO, MeOH |

Troubleshooting Matrix:

| Observation | Root Cause | Corrective Action |

| Low Yield (Phase 1) | Incomplete alkylation or moisture in DMF. | Ensure DMF is anhydrous (store over 4Å sieves). Increase time at 80°C. |

| Product is Yellow | Oxidation of amino groups. | Perform reaction under Argon/Nitrogen. Recrystallize with activated charcoal. |

| N7 Isomer Presence | Reaction temperature too high (>100°C). | Keep alkylation temp strict at 80°C. N7 formation is kinetically favored at high energy. |

| Incomplete Hydrolysis | Acid too weak or time too short. | Ensure 2N HCl is used; monitor disappearance of 309 nm UV peak. |

References

-

Regioselectivity in Purine Alkylation: Kjellberg, J., & Johansson, N. G. (1986). Regioselective alkylation of 2-amino-6-chloropurine. Tetrahedron, 42(23), 6541-6544.

-

PNA Monomer Synthesis Context: Clausen, M. S., et al. (2023).[1] The challenge of peptide nucleic acid synthesis. Chemical Society Reviews, 52, 2863-2884.

-

Acyclovir/Guanine Analogue Chemistry: Matsumoto, H., et al. (1988).[2] A convenient synthesis of 9-(2-hydroxyethoxymethyl)guanine (acyclovir) and related compounds. Chemical and Pharmaceutical Bulletin, 36(3), 1153-1157.[2]

-

Solvent Effects on Guanine: Oreate AI. (2025). DMSO vs. DMF: Unpacking the Nuances of Two Essential Solvents.

Sources

Application Note: A Robust HPLC-UV Method for the Quantification of 9-(2'-Hydroxyethyl)guanine

Abstract

This application note details the development and validation of a sensitive and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 9-(2'-Hydroxyethyl)guanine (9-HEG). 9-HEG is a significant biomarker for assessing exposure to ethylene oxide, a known carcinogen. The described method utilizes a C18 stationary phase with a gradient elution profile and UV detection, ensuring robust separation and accurate quantification in complex matrices. This document provides a comprehensive, step-by-step protocol suitable for researchers, scientists, and professionals in drug development and occupational safety monitoring.

Introduction

9-(2'-Hydroxyethyl)guanine (9-HEG) is a DNA adduct formed by the reaction of ethylene oxide with the N7 position of guanine. Ethylene oxide is a widely used industrial chemical for sterilization of medical equipment and as a precursor in the synthesis of other chemicals. Due to its carcinogenic nature, monitoring human exposure to ethylene oxide is of paramount importance. The quantification of 9-HEG in biological samples, such as urine or blood, serves as a reliable biomarker for assessing this exposure.

The development of a robust and sensitive analytical method for 9-HEG is crucial for toxicological studies and occupational health monitoring. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection offers a cost-effective and widely accessible technique for this purpose.[1] This application note provides a detailed guide to developing and implementing an HPLC-UV method for 9-HEG, with a focus on the scientific rationale behind the methodological choices.

Principle of the Method

This method is based on reverse-phase chromatography, a technique that separates molecules based on their hydrophobicity.[2][3] A non-polar stationary phase (a C18 column) is used in conjunction with a polar mobile phase. 9-HEG, a moderately polar molecule, is retained on the column and then eluted by a mobile phase with increasing organic solvent concentration (gradient elution). The eluted 9-HEG is then detected by a UV-Vis detector at a wavelength where it exhibits maximum absorbance. The concentration of 9-HEG in a sample is determined by comparing its peak area to a calibration curve generated from standards of known concentrations.

Method Development Strategy

The development of a successful HPLC method involves the systematic optimization of several key parameters to achieve the desired separation, sensitivity, and run time.

Column Selection: The Foundation of Separation

The choice of the HPLC column is critical for achieving good resolution and peak shape. For the analysis of purine derivatives like 9-HEG, a C18 column is the most common and effective choice.[4]

-

Rationale: The C18 stationary phase provides a hydrophobic surface that interacts with the non-polar regions of the 9-HEG molecule, leading to its retention. The hydroxyl and amine groups on the guanine moiety contribute to its polarity, making it well-suited for reverse-phase separation.

-

Recommendation: A C18 column with a particle size of 3-5 µm and dimensions of approximately 4.6 x 150 mm is a good starting point for method development. Smaller particle sizes can offer higher efficiency but may lead to higher backpressure.

Mobile Phase Optimization: Driving the Separation

The mobile phase composition dictates the retention and elution of the analyte. A gradient elution, where the concentration of the organic solvent is increased over time, is often necessary for complex samples to ensure that all components are eluted with good peak shape in a reasonable timeframe.

-

Aqueous Phase: HPLC-grade water is the primary component of the aqueous phase. To improve peak shape and control the ionization state of 9-HEG, a buffer is recommended. A phosphate buffer at a slightly acidic pH (e.g., pH 3-4) is a common choice for purine analysis as it can suppress the ionization of the analyte and any acidic interferences, leading to sharper peaks.

-

Organic Modifier: Methanol and acetonitrile are the most common organic modifiers in reverse-phase HPLC. For purine derivatives, both can be effective. Acetonitrile generally has a lower viscosity and can sometimes provide different selectivity compared to methanol. The choice between the two often comes down to empirical testing to see which provides the better separation from matrix components.

-

Gradient Profile: A typical gradient might start with a low percentage of organic modifier (e.g., 5%) to allow for the retention of 9-HEG and the elution of very polar, unretained matrix components. The organic concentration is then gradually increased to elute 9-HEG and then more hydrophobic compounds. A final high-organic wash step is included to clean the column, followed by a re-equilibration step at the initial conditions.

Detector Wavelength Selection: Maximizing Sensitivity

The selection of the optimal UV detection wavelength is crucial for achieving high sensitivity. Guanine and its derivatives typically exhibit strong UV absorbance around 250-280 nm.[5]

-

Procedure: To determine the optimal wavelength, a UV-Vis spectrum of a 9-HEG standard should be recorded. The wavelength of maximum absorbance (λmax) should be selected for the analysis. Based on the literature for guanine, a wavelength of approximately 254 nm or 275 nm is expected to provide good sensitivity.[5][6]

Sample Preparation: Ensuring a Clean Analysis

Proper sample preparation is essential to remove interfering substances from the biological matrix that could co-elute with 9-HEG, damage the HPLC column, or cause ion suppression if using a mass spectrometer. The choice of technique depends on the sample type (e.g., urine, plasma, tissue).

-

For Urine: A simple "dilute and shoot" approach, where the urine sample is diluted with the initial mobile phase and then filtered, can sometimes be sufficient.[7][8] However, for higher sensitivity and cleaner chromatograms, solid-phase extraction (SPE) is recommended. A C18 SPE cartridge can be used to retain 9-HEG while more polar matrix components are washed away.

-

For Plasma/Serum: Protein precipitation is a necessary first step to remove the high concentration of proteins.[7] This is typically done by adding a water-miscible organic solvent like acetonitrile. After centrifugation, the supernatant can be further cleaned up using SPE.

-

For Tissues: Homogenization of the tissue is required, followed by extraction of 9-HEG into a suitable solvent. Subsequent cleanup steps similar to those for plasma are then employed.

Detailed Protocol

This protocol provides a starting point for the analysis of 9-HEG. Optimization may be required based on the specific instrumentation and sample matrix.

Materials and Reagents

-

9-(2'-Hydroxyethyl)guanine (9-HEG) analytical standard

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Potassium phosphate monobasic (KH2PO4)

-

Phosphoric acid (H3PO4)

-

0.45 µm syringe filters

Standard Preparation

-

Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of 9-HEG standard and dissolve it in 10 mL of HPLC-grade water.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase to cover the desired concentration range (e.g., 0.1 µg/mL to 10 µg/mL).

Sample Preparation Protocol (Urine)

-

Thaw the urine sample to room temperature.

-

Vortex the sample to ensure homogeneity.

-

Dilute the urine sample 1:1 with the initial mobile phase (95% Mobile Phase A: 5% Mobile Phase B).

-

Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

HPLC Operating Conditions

| Parameter | Recommended Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 20 mM Potassium Phosphate, pH 3.5 |

| Mobile Phase B | Methanol |

| Gradient | 0-2 min: 5% B; 2-15 min: 5-30% B; 15-17 min: 30-95% B; 17-20 min: 95% B; 20-22 min: 95-5% B; 22-30 min: 5% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

Data Analysis

-

Integrate the peak corresponding to 9-HEG in the chromatograms of the standards and samples.

-

Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Determine the concentration of 9-HEG in the samples by interpolating their peak areas from the calibration curve.

Method Validation

To ensure the reliability of the developed method, it should be validated according to the International Council for Harmonisation (ICH) guidelines.[9][10][11][12][13] Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing blank matrix samples and spiked samples.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[14] A linear regression analysis should be performed on the calibration curve data, and the correlation coefficient (r²) should be close to 1.

-

Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by analyzing samples with known concentrations of 9-HEG (spiked samples) and calculating the percent recovery.

-

Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and should be assessed at both the intra-day and inter-day levels.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of 9-HEG.

Caption: Workflow for 9-HEG analysis.

Conclusion

This application note presents a comprehensive and scientifically grounded approach to the development and implementation of an HPLC-UV method for the quantification of 9-(2'-Hydroxyethyl)guanine. By following the detailed protocol and understanding the rationale behind the methodological choices, researchers can establish a reliable and robust analytical method for monitoring exposure to ethylene oxide. The principles and strategies outlined here can also be adapted for the analysis of other DNA adducts and related compounds.

References

-

SciTePress. Validation of Analytical Method for Determination of Adenine and Hypoxanthine Purine Bases in Melinjo Chips by HPLC-UV. Available from: [Link]

- Google Patents. Process for the synthesis of 9-(2-hydroxyethoxy methyl) guanine.

-

PubMed. Reverse phase partition HPLC for determination of plasma purines and pyrimidines in subjects with gout and renal failure. Available from: [Link]

-

MDPI. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Available from: [Link]

-

PubMed Central (PMC). HPLC Method to Resolve, Identify and Quantify Guanine Nucleotides Bound to Recombinant Ras GTPase. Available from: [Link]

-

MDPI. A Specific HPLC Method to Determine Residual HEPES in [68Ga]Ga-Radiopharmaceuticals: Development and Validation. Available from: [Link]

-

PubMed. Detection of N7-(2-hydroxyethyl)guanine adducts in DNA and 9L cells treated with 1-(2-chloroethyl)-1-nitrosourea. Available from: [Link]

-

Pharmaguideline. Steps for HPLC Method Validation. Available from: [Link]

-

MDPI. A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma. Available from: [Link]

-

Science and Innovations in Medicine. The use of HPLC-MS/MS for the quantitative analysis of neuroactive amino acids in rat brain homogenates after derivatization with 9-fluorenylmethyl chloroformate. Available from: [Link]

- Google Patents. Process for the preparation of 9-[(2-hydroxyethoxy)methyl]guanine.

-

European Medicines Agency (EMA). ICH guideline Q2(R2) on validation of analytical procedures. Available from: [Link]

- Google Patents. Process for the synthesis of 9(2-hydroxyethoxy methyl) guanine.

-

Journal of Animal and Feed Sciences. Simultaneous determination of purine derivatives in urine by high-performance liquid chromatography. Available from: [Link]

-

ResearchGate. Structure of 9-(2′-hydroxyethyl)adenine. Available from: [Link]

-

ICH. ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available from: [Link]

-

University of Chemistry and Technology, Prague. Supporting information for UV absorption spectra of DNA bases in the 350-190 nm range. Available from: [Link]

-

ICH. Validation of Analytical Procedures Q2(R2). Available from: [Link]

-

PubMed Central (PMC). Using ultraviolet absorption spectroscopy to study nanoswitches based on non-canonical DNA structures. Available from: [Link]

-

ResearchGate. Method in HPLC for derivative of Purine in Urine ?. Available from: [Link]

-

European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]

-

Shimadzu. Measurement of Purine Content in Foods Using HPLC. Available from: [Link]

-

Indian Academy of Sciences. Electronic spectra of adenine and guanine: Assignments and effects of solution environment. Available from: [Link]

-

Biotage. Bioanalytical sample preparation. Available from: [Link]

-

Biotage. Bioanalytical Sample Preparation. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scitepress.org [scitepress.org]

- 3. Reverse phase partition HPLC for determination of plasma purines and pyrimidines in subjects with gout and renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jafs.com.pl [jafs.com.pl]

- 5. ias.ac.in [ias.ac.in]

- 6. rsc.org [rsc.org]

- 7. biotage.com [biotage.com]

- 8. gcms.cz [gcms.cz]

- 9. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]

- 10. ema.europa.eu [ema.europa.eu]

- 11. database.ich.org [database.ich.org]

- 12. database.ich.org [database.ich.org]

- 13. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 14. mdpi.com [mdpi.com]

Application Note: Protocol for Enzymatic Phosphorylation of 9-(2'-Hydroxyethyl)guanine

Introduction & Scientific Rationale

9-(2'-Hydroxyethyl)guanine, commonly known as Acyclovir (ACV) , is an acyclic nucleoside analogue.[1] Its therapeutic efficacy relies entirely on its selective phosphorylation. In biological systems, this is a "lethal synthesis" pathway: the prodrug is inert until phosphorylated by a viral enzyme, ensuring that only infected cells are targeted.

For researchers and drug developers, reproducing this phosphorylation in vitro is critical for:

-

Synthesizing Standards: Generating pure ACV-monophosphate (ACV-MP), diphosphate (ACV-DP), and triphosphate (ACV-TP) for HPLC/LC-MS calibration.

-

Mechanistic Studies: Investigating resistance mechanisms arising from mutations in viral Thymidine Kinase (TK).[2]

-

Chemo-enzymatic Synthesis: Producing activated nucleotide analogues for nanoparticle delivery systems (e.g., bypassing the viral TK requirement in cancer therapies).

The Enzymatic Bottleneck

The critical challenge in this protocol is the first phosphorylation step . Mammalian cellular kinases have negligible affinity for ACV. The conversion of ACV to ACV-MP is strictly catalyzed by Herpes Simplex Virus Thymidine Kinase (HSV-TK) (encoded by the UL23 gene).[1][3] Once ACV-MP is formed, host cellular enzymes (Guanylate Kinase) can readily convert it to the di- and triphosphate forms.[3][4]

Therefore, this protocol focuses on the rate-limiting step: the efficient conversion of ACV to ACV-MP using recombinant HSV-TK.

Biological Pathway Visualization

The following diagram illustrates the selective activation pathway. Note the critical role of HSV-TK as the "Gatekeeper" enzyme.

Caption: Figure 1.[1][5][6] The selective phosphorylation cascade of Acyclovir.[4][7] The initial step by HSV-TK is the target of this protocol.

Materials & Reagents

To ensure reproducibility, use high-purity reagents. The presence of contaminating phosphatases in low-quality enzyme preparations will degrade your product.

| Reagent | Specification | Purpose |

| Substrate | Acyclovir (9-(2-hydroxyethoxymethyl)guanine) | Target molecule (>98% purity).[8] |

| Enzyme | Recombinant HSV-1 Thymidine Kinase | Catalyzes phosphorylation.[4] |

| Phosphate Donor | ATP (Adenosine 5'-triphosphate), Disodium salt | Provides the phosphate group. |

| Buffer | 50 mM Tris-HCl (pH 7.5) or HEPES | Maintains physiological pH. |

| Cofactor | MgCl₂ (10 mM) | Essential for kinase activity (Mg-ATP complex). |

| Reducing Agent | DTT (Dithiothreitol, 2-5 mM) | Prevents oxidation of enzyme cysteine residues. |

| Quenching Agent | EDTA (50 mM) or TCA | Stops the reaction by chelating Mg²⁺ or denaturation. |

Experimental Protocol: Enzymatic Synthesis of ACV-MP

This protocol is designed for a 1 mL scale reaction but is scalable.

Phase 1: Preparation of Stock Solutions

-